GSK-269984A

Übersicht

Beschreibung

GSK-269984A ist eine chemische Verbindung, die für ihre Rolle als Antagonist des Prostaglandin-E2-Rezeptors 1 (EP1) bekannt ist.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Zu den wichtigsten Schritten gehören:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion spezifischer aromatischer Verbindungen unter kontrollierten Bedingungen, um die Kernstruktur von this compound zu bilden.

Modifikationen funktioneller Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Halogenierung, Alkylierung und Veresterung eingeführt oder modifiziert.

Endmontage: Die endgültige Verbindung wird durch Kupplungsreaktionen zusammengebaut, wobei häufig Katalysatoren eingesetzt werden, um den Prozess zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert und beinhaltet häufig automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen. Das Endprodukt wird unter Verwendung von Techniken wie Kristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, bei denen es mit Oxidationsmitteln reagiert, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen beinhalten die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Reduktion deoxygenierte Formen erzeugen kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GSK-269984A involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.

Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, and esterification.

Final assembly: The final compound is assembled through coupling reactions, often using catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization and chromatography to ensure high purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle des Prostaglandin-E2-Rezeptors 1 in chemischen Signalwegen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, die an Prostaglandin E2 beteiligt sind, wie z. B. Entzündungen und Schmerzreaktionen.

Medizin: Als potenzieller therapeutischer Wirkstoff für die Behandlung von entzündungsbedingten Schmerzen und anderen Erkrankungen, die an der Prostaglandin-E2-Signalübertragung beteiligt sind, untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Prostaglandin-E2-Rezeptor 1 abzielen.

5. Wirkmechanismus

GSK-269984A entfaltet seine Wirkung, indem es an den Prostaglandin-E2-Rezeptor 1 bindet und so die Wirkung von Prostaglandin E2 blockiert. Diese Hemmung verhindert die nachgeschalteten Signalereignisse, die zu Entzündungen und Schmerzen führen. Die beteiligten molekularen Ziele umfassen den Rezeptor selbst und zugehörige Signalwege, wie z. B. solche, die an zyklischem Adenosinmonophosphat (cAMP) und Proteinkinase A (PKA) beteiligt sind .

Ähnliche Verbindungen:

GSK-269962A: Ein weiterer Antagonist des Prostaglandin-E2-Rezeptors 1, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

GSK-269963A: Ähnlich in der Struktur, jedoch mit Variationen in funktionellen Gruppen, die seine Bindungsaffinität und Wirksamkeit beeinflussen.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Bindungsaffinität und der kompetitiven Antagonisierung des Prostaglandin-E2-Rezeptors 1 einzigartig. Sein pharmakokinetisches Profil, einschließlich moderater Blutclearance und hoher Rezeptorspezifität, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

GSK-269984A exerts its effects by binding to Prostaglandin E2 Receptor 1, thereby blocking the action of Prostaglandin E2. This inhibition prevents the downstream signaling events that lead to inflammation and pain. The molecular targets involved include the receptor itself and associated signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Vergleich Mit ähnlichen Verbindungen

GSK-269962A: Another antagonist of Prostaglandin E2 Receptor 1, but with different pharmacokinetic properties.

GSK-269963A: Similar in structure but with variations in functional groups that affect its binding affinity and efficacy.

Uniqueness: GSK-269984A is unique due to its specific binding affinity and competitive antagonism of Prostaglandin E2 Receptor 1. Its pharmacokinetic profile, including moderate blood clearance and high receptor specificity, distinguishes it from other similar compounds .

Eigenschaften

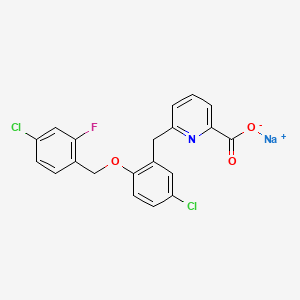

IUPAC Name |

sodium;6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2FNO3.Na/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26;/h1-8,10H,9,11H2,(H,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPHIKMBWGQPQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)[O-])CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2FNNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892664-04-9 | |

| Record name | GSK-269984A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892664049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-269984A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39648636R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.